molecular formula C11H7BrF3NO B7895374 MFCD18911023

MFCD18911023

Cat. No.: B7895374
M. Wt: 306.08 g/mol
InChI Key: VWICCQKZLMHZAN-UHFFFAOYSA-N
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Description

Based on analogous compounds (e.g., CAS 1046861-20-4 and 1761-61-1), MFCD18911023 may feature a halogenated aromatic ring system (e.g., bromine or chlorine substituents) and a boronic acid moiety. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Hypothetically, this compound could exhibit:

  • Molecular formula: C₆H₅BBrClO₂ (similar to CAS 1046861-20-4)
  • Molecular weight: ~235–240 g/mol
  • Key properties: Moderate solubility in organic solvents (e.g., THF), stability under inert conditions, and reactivity with palladium catalysts .

Properties

IUPAC Name

5-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-6-9-5-10(16-17-9)7-2-1-3-8(4-7)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWICCQKZLMHZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18911023 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable bromomethylating agent in the presence of a base to form the desired oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

    Coupling Reactions: The trifluoromethyl-substituted phenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a building block for the development of bioactive compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18911023 would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Comparative Properties of MFCD18911023 and Analogous Compounds

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight ~235 g/mol 235.27 g/mol 201.02 g/mol
Solubility (mg/ml) 0.2–0.3 (predicted) 0.24 0.687
Log S (ESOL) -3.0 (estimated) -2.99 -2.47
Key substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, COOH
Synthetic method Pd-catalyzed coupling Pd-catalyzed coupling Green synthesis with A-FGO

Structural and Functional Differences

Halogenation pattern :

  • This compound and CAS 1046861-20-4 both feature bromine and chlorine on the aromatic ring, enhancing their reactivity in cross-coupling reactions. In contrast, CAS 1761-61-1 lacks chlorine but includes a carboxylic acid group, reducing its utility in metal-catalyzed reactions but increasing acidity for pH-dependent applications .

Boron vs. Carboxylic acid: The boronic acid group in this compound enables covalent bonding with diols and transition metals, making it ideal for catalysis. CAS 1761-61-1’s carboxylic acid group favors hydrogen bonding and salt formation, limiting its use in organometallic chemistry .

Synthetic accessibility :

  • This compound and CAS 1046861-20-4 require palladium catalysts (e.g., (dppf)PdCl₂) and anhydrous conditions, whereas CAS 1761-61-1 employs greener methods (e.g., A-FGO catalyst in THF), reducing environmental impact .

Pharmacological and Industrial Relevance

  • Its low Log Kp (-6.21 cm/s) indicates poor skin penetration, limiting topical use .
  • CAS 1761-61-1 : Higher solubility (0.687 mg/ml) and lower molecular weight make it suitable for aqueous formulations, though its lack of boron restricts catalytic applications .

Research Implications and Limitations

  • Advantages of this compound : Combines halogenated stability with boronic acid reactivity, ideal for targeted drug synthesis.
  • Limitations: Limited solubility may necessitate co-solvents or derivatization for industrial-scale reactions.
  • Future directions : Structural optimization to enhance solubility (e.g., PEGylation) or substituent variation (e.g., fluorine for improved metabolic stability) .

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